3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
Description
Historical Context and Discovery
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde emerged as a compound of interest in the early 21st century during investigations into multitarget agents for neurodegenerative diseases. While its exact discovery timeline remains undocumented in public literature, its synthetic utility became apparent in medicinal chemistry research focused on Alzheimer's disease therapeutics. The compound gained prominence through its inclusion in a 2022 study evaluating small-molecule inhibitors of acetylcholinesterase (AChE), β-secretase (BACE1), and amyloid-β (Aβ) aggregation.
Nomenclature and Registry Information
This benzaldehyde derivative is systematically identified through multiple nomenclature systems and regulatory identifiers:
Structural Classification within Benzaldehyde Derivatives
The compound belongs to the ortho-methoxy-substituted benzaldehyde family, distinguished by its unique ether-linked piperidine side chain. Key structural features include:
- Benzaldehyde core : Aromatic ring with formyl (-CHO) group at position 1
- Methoxy substitution : -OCH₃ group at position 3
- Piperidinyl ethoxy side chain : -OCH₂CH₂N-(piperidine) at position 4
Comparative analysis with related derivatives:
Significance in Organic Chemistry Research
This compound exemplifies three critical trends in modern organic synthesis:
- Multitarget drug design : Demonstrated dual inhibition of AChE (kᵢ = 0.40 μM) and BACE1 (IC₅₀ = 8.38 μM) in Alzheimer's models
- Structural modularity : The piperidine-ethoxy moiety enables facile derivatization for structure-activity relationship studies
- Aggregation modulation : Shows 60.9% inhibition of Aβ₁–₄₂ oligomerization at 10 μM concentration
Recent advances include its application in developing hybrid molecules that combine:
- Cholinergic activity via piperidine interaction with neurotransmitter receptors
- Anti-amyloid properties through aldehyde-mediated protein crosslinking
- Enhanced blood-brain barrier permeability from methoxy group lipophilicity
Ongoing research explores its utility as a scaffold for:
- Dual-acting antipsychotic agents
- Parkinson's disease therapeutics
- Antimicrobial compounds targeting Gram-positive bacteria
Properties
IUPAC Name |
3-methoxy-4-(2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-15-11-13(12-17)5-6-14(15)19-10-9-16-7-3-2-4-8-16/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBMWNAENSUGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389830 | |
| Record name | 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46995-88-4 | |
| Record name | 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3-Methoxy-4-hydroxybenzaldehyde or closely related hydroxybenzaldehyde derivatives serve as the aromatic core.
- 2-(piperidin-1-yl)ethanol or its halogenated derivatives (e.g., 1-(2-chloroethyl)piperidine) provide the piperidine-ethoxy substituent.
General Synthetic Strategy
The key step is the etherification reaction between the phenolic hydroxyl group of the methoxy-substituted hydroxybenzaldehyde and the piperidine-containing ethoxy moiety. This is typically achieved via nucleophilic substitution under basic conditions.
- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenol, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.
- Temperature: Elevated temperatures (e.g., 60–120 °C) under reflux or sealed conditions promote ether bond formation.
- Catalysts: Copper iodide (CuI) or other transition metal catalysts may be employed to improve coupling efficiency.
Typical Reaction Procedure
- Dissolve 3-methoxy-4-hydroxybenzaldehyde and potassium carbonate in DMF.
- Add 1-(2-chloroethyl)piperidine dropwise.
- Stir the mixture under reflux for 12–24 hours.
- Upon completion, quench the reaction, extract the product with organic solvents, and purify by column chromatography or recrystallization.
Industrial Scale Considerations
- Continuous flow reactors are increasingly used to enhance reaction control, yield, and reproducibility.
- Optimization of solvent systems and base equivalents is critical to minimize side reactions and maximize purity.
- Automated purification techniques such as preparative HPLC or silica gel chromatography ensure consistent product quality.
Reaction Optimization Parameters
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Base | K₂CO₃ (1.5–2 eq) | Efficient phenol deprotonation, promotes etherification |
| Solvent | DMF, DMSO, or ethanol | Polar aprotic solvents increase nucleophilicity |
| Temperature | 80–120 °C | Higher temperature accelerates reaction rate but may increase side products |
| Reaction Time | 12–24 hours | Sufficient for complete conversion |
| Catalyst | CuI (optional, 5–10 mol%) | Enhances coupling efficiency |
| Purification Method | Column chromatography (silica gel) | Removes unreacted starting materials and byproducts |
Purification and Characterization
- Purification: Silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents.
- Characterization Techniques:
- NMR Spectroscopy: ¹H NMR shows aldehyde proton singlet near δ 9.8 ppm; piperidine protons appear between δ 1.4–2.8 ppm.
- IR Spectroscopy: Aldehyde C=O stretch near 1700 cm⁻¹; ether C–O–C stretch near 1100 cm⁻¹.
- Mass Spectrometry: Confirms molecular weight (263.33 g/mol).
- X-ray Crystallography: Used for stereochemical confirmation when crystalline samples are available.
Research Findings and Data
- The etherification approach is well-established for synthesizing benzaldehyde derivatives with piperidine substituents, providing moderate to high yields (typically 60–85%).
- Reaction efficiency depends on solvent polarity, base strength, and temperature control.
- The compound’s aldehyde group is reactive and can be further modified via oxidation or reduction, but these steps are separate from the initial preparation.
- Industrial methods focus on scalability and reproducibility, often employing continuous flow synthesis to optimize throughput.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Materials | 3-Methoxy-4-hydroxybenzaldehyde + 1-(2-chloroethyl)piperidine | Purity >98% recommended |
| Base | Potassium carbonate (K₂CO₃) | 1.5–2 equivalents |
| Solvent | DMF or DMSO | Polar aprotic solvent preferred |
| Temperature | 80–120 °C | Reflux or sealed tube |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Catalyst (optional) | Copper iodide (CuI) | 5–10 mol% to improve coupling |
| Workup | Quenching, extraction with organic solvents | Ethyl acetate or dichloromethane |
| Purification | Column chromatography or recrystallization | Silica gel, hexane/ethyl acetate gradient |
| Characterization | NMR, IR, MS, X-ray crystallography | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperidine ring and benzaldehyde moiety may play a role in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde and its analogs:
*Calculated based on molecular formula (C₁₅H₂₁NO₃).
Key Comparisons:
In antimicrobial studies, benzaldehyde derivatives with thiazole substituents (e.g., 4-[2-(4-methylthiazol-5-yl)ethoxy]benzaldehyde) exhibited moderate Gram-negative activity, suggesting that electron-rich substituents may favor bioactivity .
Heterocycle Influence on Physicochemical Properties: Piperidine (pKa ~11.3) confers higher basicity than morpholine (pKa ~8.4), impacting solubility and protonation-dependent interactions. Morpholine analogs (e.g., C₁₄H₁₉NO₄) may exhibit better aqueous solubility due to the oxygen atom’s polarity .
Synthetic Considerations :
- Piperidine-containing derivatives are synthesized via catalytic hydrogenation (e.g., Pd/C under 70 psi H₂), with yields exceeding 90% for stable intermediates like F2S4-p .
- Chloro-substituted analogs require careful handling due to higher reactivity, as seen in their use as intermediates for hydrazone formation .
Biological Activity
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, a compound with the chemical formula C15H21NO3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and a piperidine moiety, which are known to influence its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds containing piperidine derivatives often exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The piperidine ring's nitrogen atom plays a crucial role in binding interactions with various biological targets.
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives similar to this compound can inhibit the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. For instance, related compounds displayed IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
- Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells. In particular, certain analogs have demonstrated the ability to enhance caspase-3 activity significantly, indicating their potential as pro-apoptotic agents .
Antibacterial Activity
This compound and its derivatives have shown promise against various bacterial strains. Piperidine-containing compounds have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of piperidine derivatives, compounds structurally related to this compound were assessed for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could effectively inhibit microtubule assembly at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |
| 7h | HepG2 | 4.98 | Apoptosis induction |
| 10c | MDA-MB-231 | 7.84 | Caspase activation |
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of piperidine derivatives against various pathogens. The findings revealed that these compounds exhibited significant inhibition against strains such as MRSA and E. coli, highlighting their therapeutic potential in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12 μg/mL |
| E. coli | 8 μg/mL |
Q & A
What are the standard synthetic routes for 3-methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution followed by oxidation or condensation. A common method involves reacting 3-methoxy-4-hydroxybenzaldehyde with 2-(piperidin-1-yl)ethyl chloride under basic conditions (e.g., NaHCO₃) in ethanol, followed by purification via column chromatography . Yield optimization requires precise control of stoichiometry, temperature (reflux at ~80°C), and reaction time (4–6 hours). Catalytic hydrogenation (e.g., Pd/C at 70 psi H₂) may be employed for intermediates like oxime derivatives, achieving yields up to 94% .
How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 10.77 ppm in H NMR, while the piperidine ring protons resonate as multiplets between δ 1.43–2.85 ppm. C NMR confirms the aldehyde carbon at δ ~190 ppm .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 279.1709 [M+H] for the oxime intermediate and 265.1923 [M+Na] for the reduced amine derivative .
- X-ray Crystallography : For derivatives, hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles (e.g., 38.6° between aromatic rings) are critical for confirming spatial arrangements .
What challenges arise in achieving high purity, and how can side reactions be mitigated?
Advanced Research Question
Common impurities include unreacted aldehyde precursors or over-reduced byproducts (e.g., secondary alcohols). Strategies to improve purity:
- Chromatographic Separation : Use gradient elution with silica gel and polar solvents (e.g., CH₂Cl₂:MeOH 9:1) .
- Reaction Monitoring : TLC with UV visualization ensures intermediate formation. For example, oxime formation (Rf ~0.5 in EtOAc/hexane) precedes reduction .
- Catalyst Optimization : Pd/C loading (5–10%) and hydrogen pressure (50–70 psi) balance reduction efficiency and over-hydrogenation risks .
How does the compound’s electronic and steric profile influence its reactivity in nucleophilic additions?
Advanced Research Question
The electron-rich methoxy and piperidinyl-ethoxy groups activate the benzaldehyde moiety toward nucleophilic attacks (e.g., hydrazine or hydroxylamine). Steric hindrance from the piperidine ring slows reactions at the ortho position, favoring para-substitution. DFT calculations or Hammett constants (σ~−0.27 for methoxy) predict regioselectivity in condensation reactions .
What role does this compound play in synthesizing bioactive molecules, and how does structural modification affect activity?
Advanced Research Question
This aldehyde is a key intermediate in drug development. For example:
- Anticancer Agents : Derivatives like pacritinib analogs are synthesized via condensation with heterocyclic amines, where the piperidinyl-ethoxy chain enhances solubility and target binding .
- Antimicrobials : Modifying the piperidine ring (e.g., substituting methyl groups) alters lipophilicity, impacting membrane penetration .
- Enzyme Inhibitors : The aldehyde group forms Schiff bases with lysine residues in enzymes like 5-lipoxygenase, modulating anti-inflammatory activity .
How do crystallographic data resolve discrepancies in reported molecular conformations?
Advanced Research Question
X-ray studies reveal that hydrogen bonding (e.g., C–H⋯O interactions) and π-stacking (3.14 Å between aromatic rings) stabilize the crystal lattice. Discrepancies in dihedral angles (e.g., 78.3° vs. 38.6° in similar derivatives) arise from solvent polarity or packing forces, necessitating Rietveld refinement for accurate modeling .
What analytical pitfalls occur in quantifying trace impurities, and how are they addressed?
Advanced Research Question
LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels. Challenges include:
- Matrix Effects : Co-eluting compounds (e.g., residual solvents) suppress ionization. Use deuterated internal standards (e.g., d₆-aldehyde) for correction .
- Oxime Isomerization : Syn/anti oxime isomers complicate quantification. Chiral columns (e.g., CHIRALPAK® IG-3) resolve enantiomers .
How do reaction kinetics differ between small-scale synthesis and pilot-scale production?
Advanced Research Question
Scaling up introduces mass transfer limitations (e.g., inefficient hydrogen diffusion in catalytic reductions). Stirred-tank reactors with high shear impellers improve mixing, while flow chemistry reduces batch variability. Kinetic studies show a 15% yield drop at >1 kg scale due to side reactions, mitigated by in-line FTIR monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
